molecular formula C9H13N5 B2986471 1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine CAS No. 1247545-58-9

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine

Cat. No.: B2986471
CAS No.: 1247545-58-9
M. Wt: 191.238
InChI Key: QIWSITJPQXJZEK-UHFFFAOYSA-N
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Description

1-[3-(1H-Imidazol-1-yl)propyl]-1H-pyrazol-3-amine (CAS Number: 1247545-58-9) is a high-purity chemical compound supplied as a powder for research applications. This molecule features a unique hybrid structure combining two privileged heterocyclic pharmacophores: a pyrazole and an imidazole, linked by a propyl chain. The incorporation of both pyrazole and imidazole rings in a single molecule offers significant research value. Pyrazole derivatives are recognized as potent medicinal scaffolds, exhibiting a broad spectrum of biological activities including anti-microbial, anti-inflammatory, anti-cancer, and anti-viral properties . Similarly, the imidazole moiety is a cornerstone in medicinal chemistry, found in many commercial drugs and known for its ability to coordinate with metal ions and bind with biological targets . This combination makes the compound a promising candidate for developing new anti-infective agents, particularly in the fight against multidrug-resistant bacteria . Researchers can leverage this hybrid structure to explore novel mechanisms of action and potentially overcome existing antibiotic resistance. Applications: This compound is suited for various research areas, such as medicinal chemistry for the synthesis of new hybrid molecules, pharmacology for in vitro bioactivity screening, and as a building block in developing potential therapeutic agents. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c10-9-2-6-14(12-9)5-1-4-13-7-3-11-8-13/h2-3,6-8H,1,4-5H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWSITJPQXJZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine typically involves the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable pyrazole derivative. One common method includes the reaction of 3-(1H-imidazol-1-yl)propylamine with 3-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents like DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives of the imidazole or pyrazole rings.

    Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

    Substitution: Substituted imidazole or pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine with derivatives and analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Functional Modifications

Physicochemical Properties

  • Solubility and Lipophilicity: The base compound’s solubility is moderate, but derivatives like Pir-14-5c (logP ~3.5) show higher lipophilicity due to trifluoromethyl and isopropyl groups .
  • Thermal Stability :

    • Compound 1p () decomposes at 198–200°C, indicating stability under standard laboratory conditions .

Key Research Findings

  • The thiourea derivative () represents a 100-fold improvement in inhibitory potency over the parent compound, underscoring the importance of substituent optimization .
  • Structural analogs with halogenated aryl groups () or fused heterocycles () exhibit tailored pharmacokinetic profiles, enabling targeted therapeutic applications .

Biological Activity

1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. These structural features contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H13N5
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1247545-58-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyrazole ring participates in hydrogen bonding and π-π interactions, which modulate the activity of various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, potentially due to their ability to disrupt cell membrane integrity .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of pyrazole derivatives. For example, related compounds have shown inhibitory effects on cancer cell lines, including A549 (lung cancer) and others, with IC50 values indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of both imidazole and pyrazole rings provides a unique platform for further derivatization, which can lead to improved potency and selectivity against specific targets.

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on pyrazole structures were synthesized and evaluated for their antimicrobial activity against several pathogens. The results indicated that modifications to the pyrazole ring significantly affected antimicrobial potency, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Antitumor Screening

In a study focusing on the antitumor potential of pyrazole derivatives, this compound was tested against various cancer cell lines. The compound exhibited notable growth inhibition, with further investigations revealing its role in apoptosis induction through caspase activation pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
3-(1H-imidazol-1-yl)propylamineStructurePrecursor in synthesisN/A
1-(3-Aminopropyl)imidazoleStructureModerate anti-inflammatoryN/A
3-(1H-Indazol-1-yl)propan-1-amineStructureAntitumor activityN/A

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